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Compound of Interest

Compound Name: 4-Methyl-5-nitropicolinaldehyde

Cat. No.: B3145860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Methyl-5-
nitropicolinaldehyde, a substituted pyridine aldehyde of interest in medicinal chemistry and

organic synthesis. Due to the limited availability of direct quantitative comparative data for this

specific compound, this guide leverages established principles of organic chemistry to predict

its reactivity relative to analogous structures. The electronic and steric effects of the methyl and

nitro substituents on the picolinaldehyde core are discussed in the context of common

aldehyde reactions.

Theoretical Reactivity Profile
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl

carbon. Electron-withdrawing groups enhance this electrophilicity, increasing reactivity towards

nucleophiles, while electron-donating groups and steric hindrance tend to decrease it.

In 4-Methyl-5-nitropicolinaldehyde, the pyridine ring itself is electron-withdrawing. This effect

is further intensified by the presence of a strong electron-withdrawing nitro group at the 5-

position. Conversely, the methyl group at the 4-position is weakly electron-donating and can

exert some steric influence.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly

increases the partial positive charge on the carbonyl carbon, making the aldehyde more

susceptible to nucleophilic attack.
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Methyl Group (-CH₃): The methyl group is a weak electron-donating group, which slightly

counteracts the electron-withdrawing effect of the nitro group and the pyridine ring. It can

also introduce minor steric hindrance around the reaction center.

Overall, the strong activating effect of the nitro group is expected to dominate, rendering 4-
Methyl-5-nitropicolinaldehyde a highly reactive aldehyde, likely more reactive than

unsubstituted picolinaldehyde.

Comparative Reactivity Analysis
To contextualize the reactivity of 4-Methyl-5-nitropicolinaldehyde, we can compare it

qualitatively with related picolinaldehydes. The expected order of reactivity towards nucleophilic

attack is as follows:

5-Nitropicolinaldehyde > 4-Methyl-5-nitropicolinaldehyde > Picolinaldehyde > 4-

Methylpicolinaldehyde

This predicted trend is based on the interplay of electronic and steric effects. The strong

electron-withdrawing nitro group in 5-nitropicolinaldehyde makes it the most reactive. The

additional methyl group in 4-Methyl-5-nitropicolinaldehyde introduces a slight deactivating

and steric effect, making it marginally less reactive than its non-methylated counterpart.

Picolinaldehyde serves as the baseline, while the electron-donating methyl group in 4-

methylpicolinaldehyde reduces its reactivity.

Data Presentation
While specific kinetic or yield data for direct comparison is scarce in the literature, the following

table summarizes the expected qualitative reactivity and provides a framework for experimental

investigation.
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Compound Key Substituents
Expected Relative
Reactivity

Influencing Factors

4-Methyl-5-

nitropicolinaldehyde
4-CH₃, 5-NO₂ Very High

Strong electron-

withdrawing NO₂

group, slightly offset

by the electron-

donating CH₃ group.

5-Nitropicolinaldehyde 5-NO₂ Highest

Strong electron-

withdrawing NO₂

group significantly

activates the carbonyl

group.

Picolinaldehyde None Moderate

Baseline reactivity of

the picolinaldehyde

core.

4-

Methylpicolinaldehyde
4-CH₃ Lower

Electron-donating CH₃

group deactivates the

carbonyl group.

Key Reactions and Experimental Protocols
This section outlines general experimental protocols for common reactions involving aldehydes.

These should be considered as starting points and may require optimization for 4-Methyl-5-
nitropicolinaldehyde.

Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to

a carbonyl group, followed by dehydration. Given its high reactivity, 4-Methyl-5-
nitropicolinaldehyde is expected to readily undergo this reaction.

Experimental Protocol:

To a solution of 4-Methyl-5-nitropicolinaldehyde (1 equivalent) in a suitable solvent (e.g.,

ethanol, toluene), add the active methylene compound (e.g., malononitrile, ethyl
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cyanoacetate) (1-1.2 equivalents).

Add a catalytic amount of a weak base (e.g., piperidine, triethylamine) (0.1 equivalents).

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) and

monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or

extraction.

Purification is typically achieved by recrystallization or column chromatography.

Wittig Reaction
The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide.

This is a versatile method for C=C bond formation.

Experimental Protocol:

Prepare the phosphonium ylide by treating the corresponding phosphonium salt (1.1

equivalents) with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic

solvent (e.g., THF, DMSO) under an inert atmosphere (e.g., nitrogen, argon).

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

Slowly add a solution of 4-Methyl-5-nitropicolinaldehyde (1 equivalent) in the same

solvent.

Allow the reaction mixture to warm to room temperature and stir until completion (monitored

by TLC).

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent, dry the organic layer, and concentrate under

reduced pressure.

Purify the resulting alkene by column chromatography.
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Oxidation to Carboxylic Acid
The aldehyde functional group can be readily oxidized to a carboxylic acid using various

oxidizing agents. Potassium permanganate is a powerful and common choice.

Experimental Protocol:

Dissolve 4-Methyl-5-nitropicolinaldehyde (1 equivalent) in a suitable solvent mixture (e.g.,

acetone/water, t-butanol/water).

Cool the solution in an ice bath.

Slowly add a solution of potassium permanganate (KMnO₄) (approximately 2 equivalents) in

water. The purple color of the permanganate will disappear as the reaction proceeds.

Stir the reaction mixture at room temperature until the aldehyde is completely consumed

(monitored by TLC).

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese

dioxide precipitate is dissolved.

Acidify the solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

Collect the product by filtration and recrystallize from an appropriate solvent.

Reduction to Alcohol
The reduction of the aldehyde to a primary alcohol can be achieved using a variety of reducing

agents, with sodium borohydride being a mild and selective option that typically does not

reduce the nitro group.[1][2]

Experimental Protocol:

Dissolve 4-Methyl-5-nitropicolinaldehyde (1 equivalent) in a protic solvent such as

methanol or ethanol.

Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (1-1.5 equivalents) in small portions.

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to

decompose the excess borohydride.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo to obtain the crude alcohol.

Purify the product by column chromatography if necessary.

Visualizations
Signaling Pathway and Reactivity Logic
The following diagram illustrates the factors influencing the reactivity of 4-Methyl-5-
nitropicolinaldehyde and its subsequent conversion in common synthetic pathways.
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Factors Influencing Reactivity

Common Synthetic Transformations
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Caption: Factors influencing the reactivity of 4-Methyl-5-nitropicolinaldehyde.

Experimental Workflow: Knoevenagel Condensation
This diagram outlines a typical laboratory workflow for performing a Knoevenagel condensation

with 4-Methyl-5-nitropicolinaldehyde.
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Caption: A typical workflow for Knoevenagel condensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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